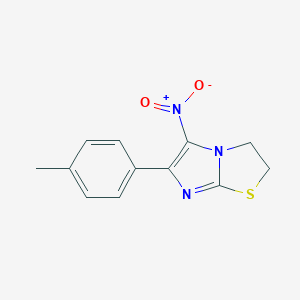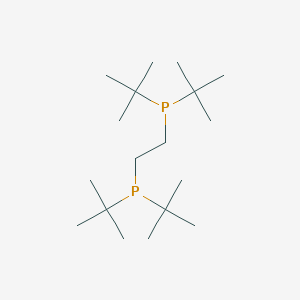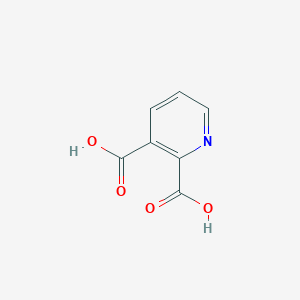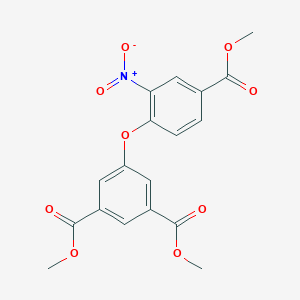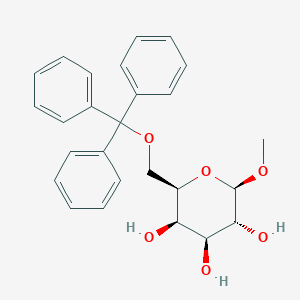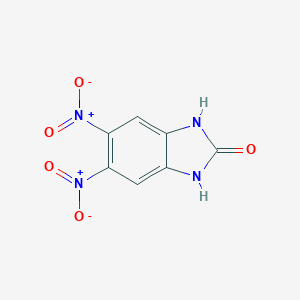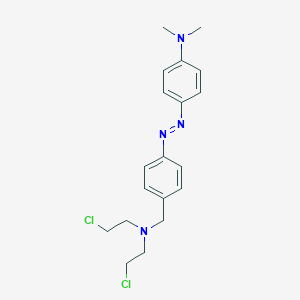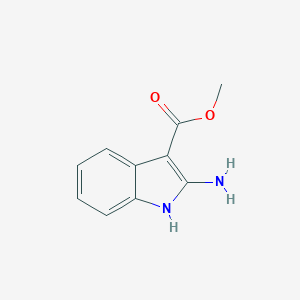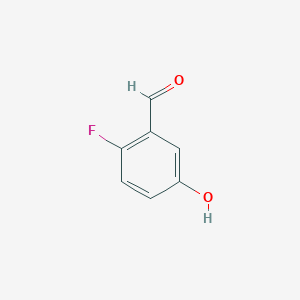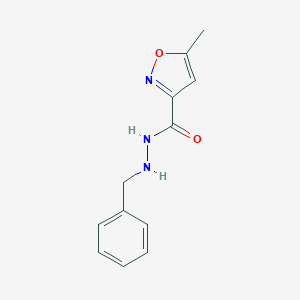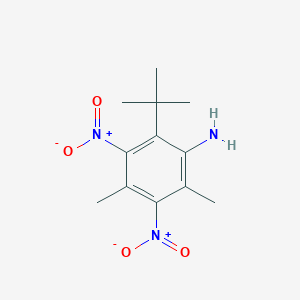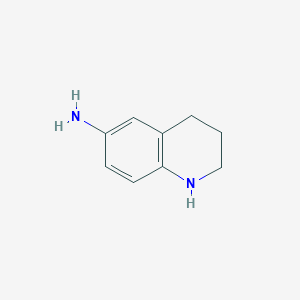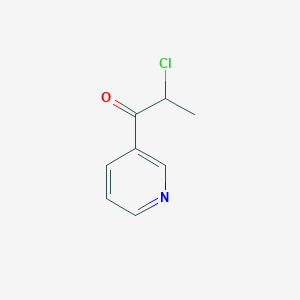
3,4-Dimethoxyphenyl beta-D-glucoside
Overview
Description
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product found in Picea abies . It has a molecular formula of C14H20O8 and a molecular weight of 316.30 g/mol . The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .
Synthesis Analysis
The synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside has been achieved through the glucosylation of 3,4-Dimethoxyphenol (3,4-DMP) in suspension-cultured cells of Coffea arabica . The maximum efficiency of glucosylation was attained, more than 40%, within 96 h after the addition of 1 mM 3,4-DMP when cultured in a modified Murashige and Skoog’s medium with 5 μM 2,4-dichlorophenoxyacetic acid and 0.5 μM kinetin .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenyl beta-D-glucoside can be represented by the following SMILES notation: COC1=C(C=C(C=C1)O[C@H]2C@@HCO)O)O)O)OC . This notation represents the connectivity of atoms in the molecule, with the @ symbols indicating the stereochemistry of the molecule .
Physical And Chemical Properties Analysis
3,4-Dimethoxyphenyl beta-D-glucoside has a molecular weight of 316.30 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 316.11581759 g/mol . The topological polar surface area of the compound is 118 Ų .
Scientific Research Applications
One related compound that has been extensively studied is chalcone, a type of flavonoid phenolic compound . Chalcones have potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . They have inspired the synthesis of numerous derivatives, many of which have similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
One related compound that has been extensively studied is chalcone, a type of flavonoid phenolic compound . Chalcones have potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . They have inspired the synthesis of numerous derivatives, many of which have similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenyl beta-D-glucoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
